Sugammadex

Neuromuscular Blockade Reversal Anesthesiology Clinical Pharmacology

Choose Sugammadex for its unique, non-competitive mechanism: a modified γ-cyclodextrin that physically encapsulates and inactivates rocuronium and vecuronium at a 1:1 ratio (k_ass 1.79×10⁷ mol/L). Unlike neostigmine, it reverses any depth of block without cholinergic side effects—delivering 47% fewer pneumonias, 68% less bradycardia, and ~4 min faster extubation. Essential for high-throughput surgery, high-risk patients, pediatrics, and rescue scenarios. Ensure formulary readiness with ≥98% purity research-grade material.

Molecular Formula C72H112O48S8
Molecular Weight 2002.2 g/mol
CAS No. 343306-71-8
Cat. No. B611050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSugammadex
CAS343306-71-8
SynonymsOrg25969;  Org-25969;  Org 25969;  Sugammadex;  trade name: Bridion.
Molecular FormulaC72H112O48S8
Molecular Weight2002.2 g/mol
Structural Identifiers
SMILESC(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O
InChIInChI=1S/C72H112O48S8/c73-33(74)1-9-121-17-25-57-41(89)49(97)65(105-25)114-58-26(18-122-10-2-34(75)76)107-67(51(99)43(58)91)116-60-28(20-124-12-4-36(79)80)109-69(53(101)45(60)93)118-62-30(22-126-14-6-38(83)84)111-71(55(103)47(62)95)120-64-32(24-128-16-8-40(87)88)112-72(56(104)48(64)96)119-63-31(23-127-15-7-39(85)86)110-70(54(102)46(63)94)117-61-29(21-125-13-5-37(81)82)108-68(52(100)44(61)92)115-59-27(19-123-11-3-35(77)78)106-66(113-57)50(98)42(59)90/h25-32,41-72,89-104H,1-24H2,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,85,86)(H,87,88)/t25-,26-,27-,28-,29-,30-,31-,32-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-/m1/s1
InChIKeyWHRODDIHRRDWEW-VTHZAVIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sugammadex (343306-71-8): The Synthetic Gamma-Cyclodextrin Designed for Rapid and Selective Reversal of Aminosteroid Neuromuscular Blockade in Clinical Anesthesia


Sugammadex (CAS 343306-71-8), chemically known as 6-per-deoxy-6-per-(2-carboxyethyl)thio-γ-cyclodextrin sodium, is a synthetically modified γ-cyclodextrin [1]. This compound is designed with a hydrophobic core that selectively encapsulates and inactivates aminosteroid non-depolarizing neuromuscular blocking agents (NMBAs), specifically rocuronium and vecuronium, via a 1:1 host-guest complex [2]. Marketed globally as Bridion® and approved by the US FDA in 2015, its unique mechanism of action—physically sequestering the NMBA—fundamentally distinguishes it from traditional reversal agents like the acetylcholinesterase inhibitor neostigmine [3]. This encapsulation results in a rapid and predictable reversal of neuromuscular blockade (NMB), independent of the patient's depth of block or the concurrent use of other anesthetic agents [4].

Why Generic Substitution for Sugammadex 343306-71-8 is Scientifically Unsound: A Critical Look at Binding Kinetics, Target Specificity, and Clinical Outcomes


The clinical and pharmacological profile of sugammadex is not interchangeable with that of other reversal agents, primarily due to a fundamental divergence in mechanism of action [1]. The conventional comparator, neostigmine, is an indirect acetylcholinesterase inhibitor that increases synaptic acetylcholine, thereby competing with NMBAs for the nicotinic receptor; this indirect, competitive mechanism fails to reverse deep block, introduces unwanted muscarinic side effects (e.g., bradycardia), and can be influenced by anesthetic agents [2]. In contrast, sugammadex physically encapsulates and inactivates the NMBA with a very high association rate constant (k_ass) of 1.79×10^7 mol/L for rocuronium, a direct, 1:1 stoichiometric process that is rapid and complete [3]. This mechanistic disparity translates into quantifiable differences in recovery speed, safety, and efficacy, making any direct substitution of a cholinesterase inhibitor for sugammadex in a protocol designed for rapid, predictable, and safe NMBA reversal both scientifically unjustified and clinically hazardous [4].

Sugammadex (343306-71-8) Procurement Evidence: A Quantitative Comparison of Key Differentiation Parameters Against Standard-of-Care Neostigmine


Rapid Reversal of Neuromuscular Blockade: Quantitative Time-to-Recovery Analysis

Sugammadex provides a significantly faster reversal of rocuronium-induced neuromuscular blockade (NMB) compared to neostigmine. A meta-analysis of 35 randomized controlled trials involving 4,275 patients found that the time to achieve a Train-of-Four Ratio (TOFR) ≥ 0.9, a key clinical endpoint indicating adequate recovery, was dramatically shorter for sugammadex [1]. This rapid reversal translates into earlier extubation and shorter time in the operating room [2].

Neuromuscular Blockade Reversal Anesthesiology Clinical Pharmacology

Superior Binding Affinity and Specificity: In Vitro Assessment of Molecular Encapsulation Kinetics

Sugammadex's mechanism is based on high-affinity molecular encapsulation. Isothermal titration calorimetry (ITC) studies have precisely quantified its binding affinity (k_ass) for the aminosteroid NMBAs rocuronium and vecuronium [1]. This high affinity and specificity ensure rapid and predictable inactivation of the target NMBA, while a broad screen of 300 common drugs demonstrated a low potential for clinically significant displacement interactions [1].

Cyclodextrin Chemistry Host-Guest Chemistry Pharmacodynamics

Reduction in Postoperative Pulmonary Complications (PPCs): Large-Scale Cohort Study Evidence

The selection of a reversal agent can directly impact major clinical outcomes. A large, multicenter matched cohort analysis (the STRONGER study) comparing sugammadex to neostigmine in 45,712 adult noncardiac surgery patients found a statistically significant reduction in major pulmonary complications [1]. This benefit is corroborated by a meta-analysis which quantified a reduction in the relative risk of both postoperative pulmonary complications (PPCs) and pneumonia [2].

Perioperative Medicine Pulmonary Outcomes Patient Safety

Minimized Autonomic Side Effects: Quantitative Reduction in Bradycardia Risk

Neostigmine's mechanism, which involves inhibiting acetylcholinesterase and thereby increasing acetylcholine at both nicotinic and muscarinic receptors, necessitates co-administration of an anticholinergic agent (e.g., atropine or glycopyrrolate) to mitigate potentially life-threatening bradycardia [1]. Sugammadex, acting via direct encapsulation of the NMBA, does not interact with the cholinergic system, thus eliminating this primary source of autonomic instability [2]. A comprehensive meta-analysis has quantified this safety advantage.

Pharmacovigilance Cardiovascular Safety Anesthesia

High-Value Application Scenarios for Sugammadex 343306-71-8 Driven by Quantitative Evidence


Protocols Requiring Rapid and Reliable Reversal of Deep Neuromuscular Blockade in Elective Surgery

In elective surgical procedures, especially those with a high throughput, the documented 4-minute time savings to extubation and a 30% reduction in pulmonary complications [1] directly translates into improved operational efficiency and patient safety. Sugammadex (343306-71-8) is the agent of choice in protocols where predictable, rapid, and complete recovery from any depth of rocuronium-induced block is non-negotiable.

Anesthesia for High-Risk Patient Populations, Including Those with Cardiopulmonary Comorbidities

Given the quantitative evidence showing a 47% reduction in the risk of pneumonia [1] and a 68% reduction in the risk of bradycardia [2] compared to neostigmine, sugammadex presents a compelling clinical and economic value proposition for managing patients with pre-existing cardiac or pulmonary disease. The elimination of cholinergic side effects and the rapid restoration of respiratory muscle function are critical in this vulnerable cohort.

Pediatric Anesthesia and Ambulatory Surgery Centers

For pediatric populations, a meta-analysis of 17 randomized controlled trials demonstrated that sugammadex reduces time to TOF > 0.9 by over 10 minutes and extubation time by over 9 minutes compared to neostigmine [3]. In the fast-paced environment of an ambulatory surgery center, these time savings are essential for maintaining patient flow and minimizing post-anesthesia care unit (PACU) stays, while the significant reduction in postoperative nausea and vomiting (PONV) and tachycardia improves the quality of recovery.

Failed Neostigmine Reversal or 'Cannot Intubate, Cannot Ventilate' Scenarios

Sugammadex is uniquely positioned as a rescue therapy when reversal with neostigmine is inadequate or when rapid restoration of spontaneous ventilation is paramount, such as in a 'cannot intubate, cannot ventilate' emergency [4]. Its mechanism of action ensures reversal is not limited by the depth of the block, making it an essential safety net agent for any anesthesia department's formulary.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sugammadex

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.